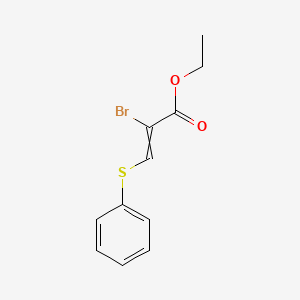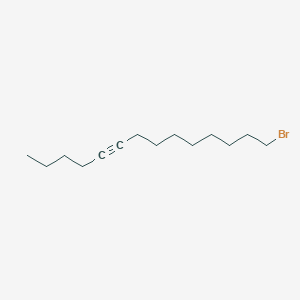![molecular formula C7H9ClO B14374683 Bicyclo[3.1.1]heptan-2-one, 1-chloro- CAS No. 89448-41-9](/img/structure/B14374683.png)
Bicyclo[3.1.1]heptan-2-one, 1-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[311]heptan-2-one, 1-chloro- is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[311]heptan-2-one, where a chlorine atom is attached to the second carbon of the bicyclic ring system
Preparation Methods
The synthesis of bicyclo[3.1.1]heptan-2-one, 1-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of bicyclo[3.1.1]heptan-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the selective substitution of the hydrogen atom with a chlorine atom.
Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Bicyclo[3.1.1]heptan-2-one, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols, while reduction of the chlorine atom can produce the parent bicyclo[3.1.1]heptan-2-one.
Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[3.1.1]heptan-2-one, 1-chloro- has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-2-one, 1-chloro- involves its interaction with specific molecular targets and pathways. The chlorine atom and the bicyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes, making it a potential candidate for drug development and other biomedical applications.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptan-2-one, 1-chloro- can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptan-2-one: The parent compound without the chlorine atom, which has different reactivity and applications.
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-: A derivative with methyl groups instead of chlorine, showing different chemical properties and uses.
Bicyclo[2.2.1]heptan-2-one: A structurally related compound with a different ring system, used in various chemical reactions and applications.
The uniqueness of bicyclo[3.1.1]heptan-2-one, 1-chloro- lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
Properties
CAS No. |
89448-41-9 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
1-chlorobicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C7H9ClO/c8-7-3-5(4-7)1-2-6(7)9/h5H,1-4H2 |
InChI Key |
OJZFGJLBYJSZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC1C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


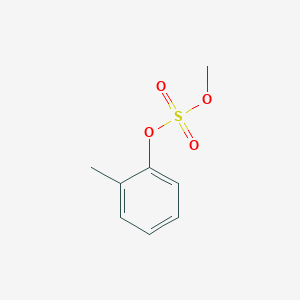
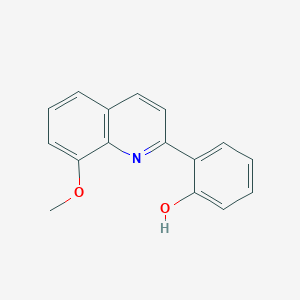

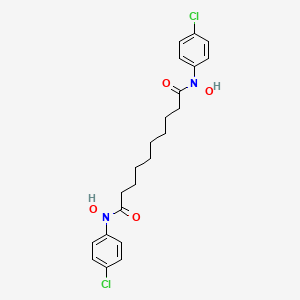
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)

![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)
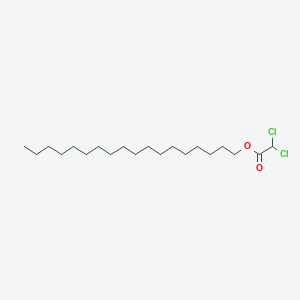
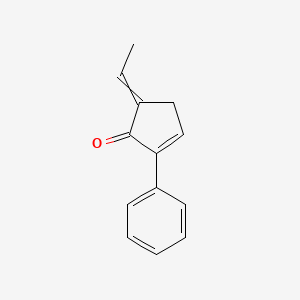
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)

